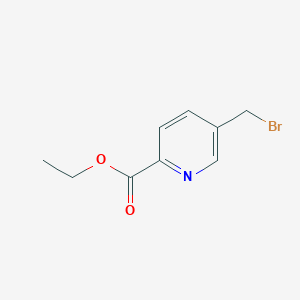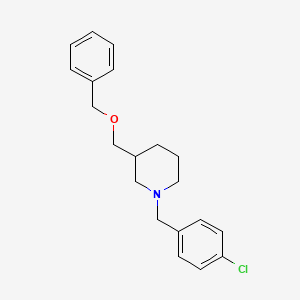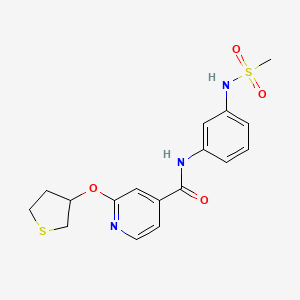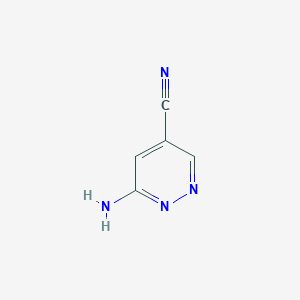![molecular formula C18H16N2O5S3 B2516821 methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-48-7](/img/structure/B2516821.png)
methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that is a derivative of benzo[d]thiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from simple aromatic and sulfur-containing precursors. One common approach includes:
Condensation Reaction: Thiophene-2-carboxaldehyde reacts with an appropriate amine to form an imine.
Cyclization: The imine undergoes cyclization with o-aminobenzenesulfonamide to form the benzo[d]thiazole core.
Acryloylation: Introduction of the acryloyl group involves the reaction with acryloyl chloride under basic conditions.
Sulfonylation: The sulfonyl group is introduced via reaction with methylsulfonyl chloride.
Industrial Production Methods Industrial production of this compound would likely involve optimized conditions to maximize yield and purity. These would include:
Catalysis: Use of suitable catalysts to increase reaction efficiency.
Temperature Control: Maintaining optimal temperatures for each step to ensure complete reactions.
Purification: Utilization of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized by agents like hydrogen peroxide, forming sulfoxides or sulfones.
Reduction: Reduction reactions can alter the acryloyl group, using reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene ring or other aromatic positions, using reagents such as halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
The compound holds potential in diverse scientific fields:
Chemistry: Utilized in studies of molecular interactions and catalysis due to its unique functional groups.
Biology: Investigated for potential bioactivity and interactions with biological macromolecules.
Medicine: Explored for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical synthesis.
Wirkmechanismus
Methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may exert its effects through several pathways:
Molecular Targets: Likely targets specific proteins or enzymes within biological systems.
Pathways: May interfere with cellular signaling pathways or metabolic processes, leading to its observed bioactivities.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzo[d]thiazole derivatives, this compound's unique combination of functional groups provides distinct reactivity and biological properties. Similar compounds include:
2-Amino-6-methylbenzo[d]thiazole
6-Methylsulfonyl-2-mercaptobenzothiazole
These analogs share structural elements but differ in their specific functional groups, leading to variations in their chemical and biological behavior.
In a nutshell, methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a chemically rich compound, offering myriad possibilities for scientific exploration and potential applications across various fields. Let's see where curiosity and research take us next!
Eigenschaften
IUPAC Name |
methyl 2-[6-methylsulfonyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S3/c1-25-17(22)11-20-14-7-6-13(28(2,23)24)10-15(14)27-18(20)19-16(21)8-5-12-4-3-9-26-12/h3-10H,11H2,1-2H3/b8-5+,19-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQUFITSWUZDO-MOCLJKNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B2516738.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)
![4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2516743.png)
![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2516748.png)
![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)
![1-(adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2516750.png)
![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)


![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)
